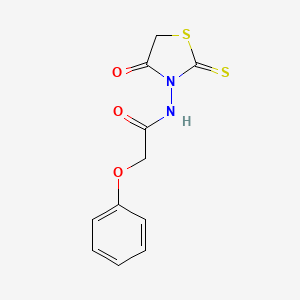

N-(4-oxo-2-sulfanylidene-1,3-tiazolidin-3-il)-2-fenoxiacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

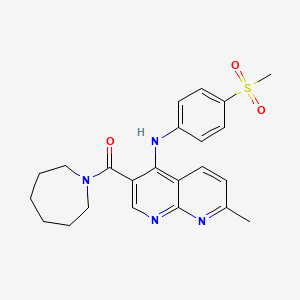

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazolidine ring, a phenoxy group, and an acetamide moiety.

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . Additionally, it has shown promise as an antimicrobial agent, effective against various bacterial and fungal strains. In the field of materials science, derivatives of this compound are used in the development of conductive polymers and optoelectronic devices .

Mecanismo De Acción

Target of Action

Compounds containing a 1,3-thiazolidin-4-one fragment, which is present in this compound, are known to interact with peroxisome proliferator-activated receptors (ppars) and are used in the treatment of type ii diabetes .

Mode of Action

It’s known that compounds with a similar structure can form hydrogen bonds with their targets, which may lead to changes in the target’s function .

Biochemical Pathways

Compounds with a similar structure have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .

Result of Action

Compounds with a similar structure have been found to exhibit a moderate activity against most human cancer cell lines .

Métodos De Preparación

The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide can be achieved through several methods. One common approach involves the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a green synthesis method . This reaction typically yields the desired compound in nearly quantitative amounts. Another method involves the acylation of 3-aminorhodanine with acid chlorides, although this method is limited by the availability of the corresponding acid chlorides .

Análisis De Reacciones Químicas

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can lead to the formation of sulfoxides or sulfones .

Comparación Con Compuestos Similares

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide can be compared to other thiazolidinone derivatives, such as epalrestat and pioglitazone. Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy, while pioglitazone is a peroxisome proliferator-activated receptor (PPAR) agonist used in the management of type 2 diabetes

Propiedades

IUPAC Name |

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c14-9(6-16-8-4-2-1-3-5-8)12-13-10(15)7-18-11(13)17/h1-5H,6-7H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWUPEPRENQSRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC(=O)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2374154.png)

![2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2374155.png)

![6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2374157.png)

![N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374160.png)

![2-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole](/img/structure/B2374162.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374164.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2374166.png)

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2374168.png)